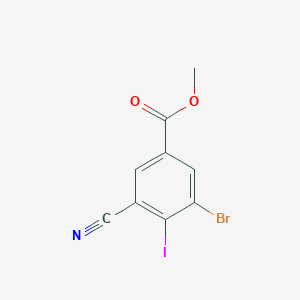

Methyl 3-bromo-5-cyano-4-iodobenzoate

Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of halogenated aromatic compounds in organic chemistry during the late 20th and early 21st centuries. While specific documentation of its initial synthesis remains limited in available literature, the compound's development can be traced to the growing demand for multifunctional building blocks capable of participating in diverse synthetic transformations. The compound represents part of a larger family of polyhalogenated benzoate derivatives that gained prominence as synthetic chemists sought to develop more efficient pathways for constructing complex molecular architectures.

The historical significance of this compound is intrinsically linked to advances in palladium-catalyzed cross-coupling chemistry, particularly the Suzuki-Miyaura reaction, which relies heavily on halogenated aromatic compounds as coupling partners. The presence of both bromine and iodine substituents in this compound provides chemists with unique opportunities for selective functionalization, as these halogens exhibit different reactivity profiles under various reaction conditions. The incorporation of the cyano group further enhances the compound's utility by providing an additional site for chemical modification and introducing electron-withdrawing properties that influence the molecule's overall reactivity.

Research into compounds of this structural class accelerated significantly during the 1990s and 2000s as pharmaceutical companies and academic researchers recognized the potential of multihalogenated aromatics as versatile synthetic intermediates. The systematic development of methods for introducing multiple halogen substituents onto aromatic rings, combined with advances in regioselective functionalization techniques, enabled the practical synthesis of compounds like this compound on preparative scales.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted benzoic acid derivatives. The compound's official name reflects the positions of substituents on the benzene ring relative to the carboxyl group, which is assigned position 1 according to standard numbering conventions. The methyl ester functionality is indicated by the "methyl" prefix, while the halogen and cyano substituents are numbered according to their positions on the aromatic ring.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₅BrINO₂ |

| Molecular Weight | 365.95 g/mol |

| CAS Registry Number | Not definitively established in available sources |

The compound's structural identification relies on several key spectroscopic and analytical techniques. Nuclear Magnetic Resonance spectroscopy provides detailed information about the aromatic proton environments, with the substitution pattern clearly distinguishable through characteristic coupling patterns and chemical shifts. The presence of the cyano group is readily identified through its characteristic carbon-13 Nuclear Magnetic Resonance signal around 115-120 parts per million, while the halogen substituents influence the chemical shifts of adjacent carbon atoms.

Mass spectrometry serves as another crucial tool for compound identification, with the molecular ion peak at mass-to-charge ratio 365.95 providing confirmation of the molecular formula. The characteristic isotope patterns arising from the bromine and iodine substituents create distinctive spectral signatures that facilitate unambiguous identification. Infrared spectroscopy reveals the presence of the cyano group through its characteristic absorption around 2200-2250 wavenumbers, while the ester carbonyl appears in the typical region around 1700-1750 wavenumbers.

Significance in Modern Organic Chemistry

This compound occupies a position of considerable importance in contemporary organic chemistry due to its exceptional versatility as a synthetic building block. The compound's significance stems primarily from its ability to undergo a wide range of chemical transformations, making it particularly valuable for the construction of complex molecular frameworks required in pharmaceutical and materials research. The presence of multiple reactive sites within a single molecule enables chemists to execute multi-step synthetic sequences with high efficiency and selectivity.

The compound's role in cross-coupling chemistry represents one of its most significant applications in modern synthetic methodology. The differential reactivity of the bromine and iodine substituents under palladium-catalyzed conditions allows for sequential functionalization strategies, enabling the controlled introduction of different functional groups at specific positions. This selectivity is particularly valuable in the synthesis of pharmaceutical intermediates, where precise control over substitution patterns is essential for biological activity.

| Reaction Type | Typical Conditions | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, base, boronic acid | Biaryl derivatives |

| Sonogashira Coupling | Palladium/copper catalysts, alkyne | Alkynyl aromatics |

| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | Aminoaryl compounds |

| Cyanation Reactions | Copper cyanide, high temperature | Dicyano derivatives |

Research applications of this compound extend beyond traditional synthetic chemistry into emerging areas such as materials science and chemical biology. The compound serves as a precursor for the synthesis of organic semiconductors, where the extended π-conjugation achievable through cross-coupling reactions contributes to desirable electronic properties. In medicinal chemistry research, the compound functions as an intermediate in the preparation of bioactive molecules, with the cyano group often serving as a bioisostere for carboxylic acid or amide functionalities.

The compound's significance is further enhanced by its compatibility with green chemistry principles, particularly when employed in continuous flow synthesis protocols. The use of continuous flow reactors for transformations involving this compound has been shown to improve reaction efficiency and reduce waste generation compared to traditional batch processes. This compatibility with sustainable synthetic methods reflects the compound's potential for large-scale applications in pharmaceutical manufacturing and industrial organic synthesis.

Properties

IUPAC Name |

methyl 3-bromo-5-cyano-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)5-2-6(4-12)8(11)7(10)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPREVPUMJMNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-cyano-4-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination and iodination of methyl benzoate derivatives, followed by the introduction of a cyano group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-cyano-4-iodobenzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its substituents.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-5-cyano-4-iodobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and drug development.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-4-iodobenzoate involves its interaction with specific molecular targets and pathways. The presence of bromine, cyano, and iodine groups allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. These interactions can affect biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Substituent Analysis

A comparison of Methyl 3-bromo-5-cyano-4-iodobenzoate with analogs highlights key differences in substituent placement and electronic effects:

Key Observations :

- Substituent Diversity: The target compound combines bromine, iodine, and cyano groups, whereas analogs like Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate include halogens (Cl, F) but lack the cyano group.

- Electronic Effects: The cyano group in the target compound strongly withdraws electrons, making the aromatic ring more electrophilic compared to compounds with only halogens.

Physical and Chemical Properties

Data from methyl ester studies and halogenated benzoates suggest the following trends:

Analysis :

- Melting Points : The target compound’s higher melting point compared to Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate is attributed to stronger intermolecular forces (e.g., dipole-dipole interactions from CN and heavier halogens).

- Reactivity: Iodine’s polarizability enhances reactivity in cross-coupling reactions, surpassing chloro/fluoro analogs. The cyano group further activates the ring for nucleophilic aromatic substitution .

- Solubility : Bulky substituents (I, Br) reduce water solubility, consistent with trends in halogenated esters .

Biological Activity

Methyl 3-bromo-5-cyano-4-iodobenzoate (CAS Number: 1805184-03-5) is a compound of increasing interest in medicinal chemistry due to its significant biological activities. This article explores its mechanisms of action, biological interactions, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine atoms along with a cyano group on the benzoate ring. This unique structure contributes to its reactivity and interaction with biological systems. The molecular formula is CHBrINO.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells:

- Cytochrome P450 Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it a candidate for further studies in drug interactions.

- Protein Kinase Modulation : It influences cell signaling pathways by modulating the activity of protein kinases, which are essential for various cellular processes including growth, differentiation, and apoptosis.

Anticancer Potential

This compound has been investigated for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of light-sensitive compounds that produce reactive oxygen species upon light activation, leading to cancer cell death. The compound's ability to generate such reactive species makes it a promising candidate in this field.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Notably, it has demonstrated effectiveness against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae , as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that it could be developed into an antibacterial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Bromine, iodine, cyano | Significant anticancer and antimicrobial activity |

| Methyl 4-bromo-5-cyano-2-iodobenzoate | Bromine, iodine at different positions | Different biological activity profile |

| Methyl 2-bromo-5-cyano-4-iodobenzoate | Bromine and iodine in varied positions | Unique reactivity due to structural differences |

Case Studies and Research Findings

- Photodynamic Therapy Study : A study highlighted the efficacy of this compound in inducing apoptosis in cancer cells when activated by light exposure. The results indicated a significant reduction in cell viability compared to untreated controls.

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, with MIC values comparable to established antibiotics. This suggests potential use as an alternative therapeutic agent against resistant strains.

- Enzyme Interaction Studies : Detailed biochemical assays revealed that this compound selectively inhibits specific enzymes involved in metabolic pathways, thus impacting drug metabolism significantly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-bromo-5-cyano-4-iodobenzoate, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. For example, esterification of 3-bromo-5-iodobenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) can yield the methyl ester intermediate. Subsequent cyano substitution at the 5-position may involve nucleophilic displacement or metal-catalyzed cyanation. Key parameters include temperature control (e.g., 0–5°C for diazotization) and catalyst selection (e.g., CuCN for cyanation). Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : The ester methyl group appears as a singlet near δ 3.8–4.0 ppm. Aromatic protons adjacent to electron-withdrawing groups (Br, I, CN) show deshielding (δ 7.5–8.5 ppm). Carbon signals for CN (~115 ppm) and carbonyl (C=O, ~165 ppm) are critical for confirming functional groups.

- IR : Strong absorption bands for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- MS : Molecular ion peaks should align with the molecular weight (C₉H₅BrINO₂, ~384.92 g/mol), with isotopic patterns reflecting bromine and iodine .

Q. What are the primary reactivity patterns of the bromo, iodo, and cyano substituents in this compound?

- Methodological Answer :

- Bromo/Iodo : Participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Iodo groups react faster than bromo in Pd-catalyzed couplings due to lower bond dissociation energy.

- Cyano : Can be hydrolyzed to carboxylic acids or reduced to amines. Stability under basic/aqueous conditions must be tested to avoid unintended transformations.

- Ester : Susceptible to hydrolysis under acidic/basic conditions; controlled saponification requires anhydrous methanol/NaOH .

Advanced Research Questions

Q. How can regioselectivity be controlled in cross-coupling reactions involving competing bromo and iodo substituents?

- Methodological Answer : Selectivity depends on catalyst systems and reaction design. For example, in Heck reactions, using bulky ligands (e.g., P(t-Bu)₃) with Pd(OAc)₂ can favor activation of the iodo group. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) also influence pathway dominance. Kinetic studies via GC-MS or in situ IR are recommended to optimize conditions .

Q. What computational methods are suitable for predicting the reactivity of this compound in multi-step syntheses?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps to predict sites for electrophilic/nucleophilic attack. Solvent effects are incorporated using PCM models. Software like Gaussian or ORCA is used to simulate reaction pathways, validated by experimental yields .

Q. How can this compound serve as a precursor for bioactive molecules, and what structural modifications enhance activity?

- Methodological Answer : The cyano group can be converted into tetrazole (via [3+2] cycloaddition) for medicinal applications. Bromo/iodo substituents enable derivatization with heterocycles (e.g., indazoles, benzimidazoles) via cross-coupling. In anti-inflammatory studies, replacing the ester with amides improves bioavailability. SAR studies require iterative synthesis and in vitro assays (e.g., COX-2 inhibition) .

Q. What safety protocols are critical for handling light-sensitive and oxidizing agents during synthesis?

- Methodological Answer : Store the compound in amber vials under inert gas (N₂/Ar) to prevent photodegradation. Avoid contact with strong oxidizers (e.g., KMnO₄) by segregating reaction setups. Use PPE (nitrile gloves, face shields) and conduct reactions in fume hoods with spark-free equipment. Monitor for exotherms using thermal cameras .

Q. How can contradictions in reported reaction yields for halogen displacement be resolved?

- Methodological Answer : Discrepancies often arise from trace moisture or catalyst poisoning. Implement rigorous drying protocols (e.g., molecular sieves in solvent). Compare yields under controlled conditions (e.g., glovebox vs. ambient atmosphere). Use high-purity reagents (≥99.9%) and validate via reproducibility trials with statistical analysis (e.g., ANOVA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.